Carbobenzoxyglycyl-L-proline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbobenzoxyglycyl-L-proline typically involves the protection of the amino group of glycine with a carbobenzoxy (Cbz) group, followed by coupling with L-proline. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Carbobenzoxyglycyl-L-proline undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. These reactions are essential for studying the compound’s stability and reactivity under different conditions .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids and bases for hydrolysis, oxidizing agents for oxidation, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, such as temperature, pH, and solvent choice .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For instance, hydrolysis typically yields glycine and proline, while oxidation may produce oxidized derivatives of the compound .
Scientific Research Applications
Carbobenzoxyglycyl-L-proline has a wide range of scientific research applications:
Chemistry: Used as a substrate in enzymatic studies to understand the specificity and mechanism of prolidase.
Medicine: Explored for its potential in treating conditions related to collagen turnover and matrix remodeling.
Industry: Utilized in the synthesis of peptides and as a biochemical marker in various industrial processes.
Mechanism of Action
Carbobenzoxyglycyl-L-proline exerts its effects by inhibiting the activity of prolidase, an enzyme responsible for cleaving dipeptides containing C-terminal proline or hydroxyproline. This inhibition disrupts collagen recycling and protein metabolism, making it a valuable tool for studying these processes . The molecular targets include the active site of prolidase, where the compound binds and prevents substrate cleavage .
Comparison with Similar Compounds
Similar Compounds
L-Cbz-Proline: Another prolidase inhibitor with similar inhibitory effects but different structural properties.
L-Azetidine-2-carboxylic acid (L-AZC): A toxic non-proteinogenic amino acid used in studying proline metabolism.
Trans-4-hydroxy-L-proline (4-L-THOP): A component of mammalian collagen with applications in pharmaceutical synthesis.
Uniqueness
Carbobenzoxyglycyl-L-proline is unique due to its dual amino acid composition, which provides specific inhibitory effects on prolidase. Its ability to inhibit prolidase makes it particularly valuable in research related to collagen metabolism and prolidase deficiency .
Properties
IUPAC Name |
1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c18-13(17-8-4-7-12(17)14(19)20)9-16-15(21)22-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,21)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUKZKYDJMGJDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160-54-9 | |
Record name | N-Carbobenzoxyglycylproline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001160549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbobenzoxyglycyl-L-proline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89634 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.